![molecular formula C12H12F2N2S B2648877 4,6-Difluoro-2-(piperidin-1-yl)benzo[d]thiazole CAS No. 863001-55-2](/img/structure/B2648877.png)

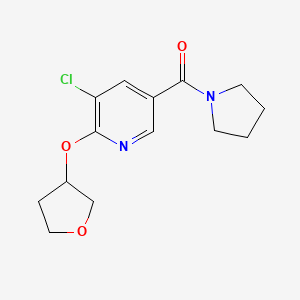

4,6-Difluoro-2-(piperidin-1-yl)benzo[d]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4,6-Difluoro-2-(piperidin-1-yl)benzo[d]thiazole” is a chemical compound with the molecular formula C12H12F2N2S . It is related to other compounds such as “6-Fluoro-3- (4-piperidinyl)-1,2-benzisoxazole Hydrochloride”, which is a novel antiproliferative agent , and “1- (2-Ethoxy-ethyl)-2-piperidin-4-yl-1H-benzimidazole Hydrochloride”, which is an impurity of Bilastine, a nonsedating H1-antihistamine .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1- (2-chloro ethyl) piperidine hydrochloride to yield the final derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .

Molecular Structure Analysis

The molecular structure of “4,6-Difluoro-2-(piperidin-1-yl)benzo[d]thiazole” was confirmed by 1H and 13C NMR and mass spectral data .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include coupling reactions and treatment with 1- (2-chloro ethyl) piperidine hydrochloride .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4,6-Difluoro-2-(piperidin-1-yl)benzo[d]thiazole” include its molecular formula C12H12F2N2S and average mass 254.299 Da .

Scientific Research Applications

Synthesis and Biological Activity

- The reaction of 1-[4-(piperidin-1-yl)benzylidene]thiosemicarbazide with hydrazonoyl chlorides afforded 1,3-thiazole derivatives. Some of these compounds exhibited significant anti-arrhythmic activity, highlighting their potential in medical applications (Abdel‐Aziz et al., 2009).

- A study synthesized substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives and evaluated them for antimicrobial activity. These compounds showed good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, indicating their potential as antimicrobial agents (Anuse et al., 2019).

- Ethyl 2-aminobenzo[d]thiazole-6-carboxylate was reacted with piperidine to produce compounds that exhibited antibacterial and antifungal activities. This study provides a basis for further exploration of these compounds in pharmaceutical research (Shafi et al., 2021).

Molecular Docking and Synthesis

- Benzothiazolopyridine compounds were synthesized, and their molecular docking studies on estrogen and progesterone receptors were conducted. The docking results showed favorable interactions with receptors, suggesting the potential of these compounds in cancer therapy (Shirani et al., 2021).

Novel Synthetic Routes and Characterization

- A novel synthesis route for 2-[aryl-(6′-hydroxy-4′,4′-dimethyl-2′-oxocyclohex-6′-enyl)methyl]-3-hydroxy-5,5-dimethylcyclohex-2-enone and related compounds was explored, providing new insights into the synthesis of complex molecules with potential antitumor activities (Al-Omran et al., 2014).

Mechanism of Action

While the specific mechanism of action for “4,6-Difluoro-2-(piperidin-1-yl)benzo[d]thiazole” is not mentioned in the retrieved papers, similar compounds have shown significant antibacterial activity . For instance, compounds 8b and 9b demonstrated excellent COX-2 SI values and even showed 78.28% and 69.64% inhibition of albumin denaturation .

Future Directions

Future research could focus on the design and development of new drugs with potential antimicrobial activity . The best practice to develop new molecules is the modification of the structure of existing drug molecules . The importance of the isoxazole ring has been well explored in the field of pharmaceutical and biological applications . Therefore, “4,6-Difluoro-2-(piperidin-1-yl)benzo[d]thiazole” and similar compounds could be a good template for further drug development .

properties

IUPAC Name |

4,6-difluoro-2-piperidin-1-yl-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2N2S/c13-8-6-9(14)11-10(7-8)17-12(15-11)16-4-2-1-3-5-16/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBLRCLSDQQTTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=C(C=C(C=C3S2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Difluoro-2-(piperidin-1-yl)benzo[d]thiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(4-Chlorophenyl)-N-[2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl]ethenesulfonamide](/img/structure/B2648796.png)

![Spiro[isochroman-1,4'-piperidine] 2,2,2-trifluoroacetate](/img/structure/B2648799.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide](/img/structure/B2648800.png)

![4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B2648801.png)

![Spiro[6,7-dihydro-5H-1-benzofuran-4,2'-oxirane]](/img/structure/B2648802.png)

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2648803.png)

![5-chloro-2-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2648808.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride](/img/structure/B2648812.png)

![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2648813.png)

![2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-phenylethanone](/img/structure/B2648816.png)